tert-butyl N-{[(4-fluoro-2-methylphenyl)carbamoyl]methyl}carbamate
Overview
Description
Tert-butyl N-{[(4-fluoro-2-methylphenyl)carbamoyl]methyl}carbamate is a useful research compound. Its molecular formula is C14H19FN2O3 and its molecular weight is 282.31 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that the compound serves as an ideal substrate forSuzuki coupling reactions . This suggests that its targets could be various organoboron compounds used in these reactions .
Mode of Action
The compound, due to the presence of BOC protection, interacts with its targets (organoboron compounds) through a Suzuki coupling reaction . This reaction is a type of palladium-catalyzed cross coupling, which is widely used to form carbon-carbon bonds .
Biochemical Pathways
The Suzuki coupling reaction, in which this compound participates, is a key step in many synthetic pathways. It allows for the formation of biaryls, which are common structures in many biologically active compounds . The downstream effects of these reactions can vary widely depending on the specific organoboron compounds involved.
Result of Action
The primary result of the compound’s action is the formation of biaryls via Suzuki coupling reactions . Biaryls are structures found in many pharmaceuticals and biologically active compounds, suggesting that this compound could play a role in the synthesis of a wide range of substances.
Action Environment
The efficacy and stability of this compound, like many others, can be influenced by various environmental factors. These can include temperature, pH, and the presence of other chemicals. For example, the Suzuki coupling reactions in which this compound participates are typically carried out under palladium catalysis , suggesting that the presence of a suitable catalyst is a key environmental factor for its action.
Properties
IUPAC Name |
tert-butyl N-[2-(4-fluoro-2-methylanilino)-2-oxoethyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O3/c1-9-7-10(15)5-6-11(9)17-12(18)8-16-13(19)20-14(2,3)4/h5-7H,8H2,1-4H3,(H,16,19)(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSKVJZQCXYFBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)CNC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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